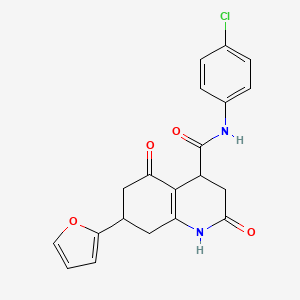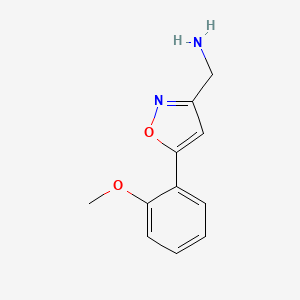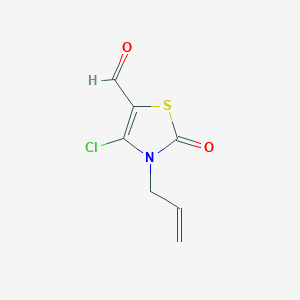
N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and an octahydroquinoline core, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furan-2-carboxylic acid, followed by cyclization and amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, hydroxylated compounds, and oxidized furan derivatives.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-2,5-dioxo-1,2,3,4-tetrahydroquinoline-4-carboxamide
- N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4-tetrahydroquinoline-4-carboxamide
Uniqueness
N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its octahydroquinoline core, which provides distinct chemical properties and potential biological activities compared to its tetrahydroquinoline counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H17ClN2O4 |
|---|---|
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c21-12-3-5-13(6-4-12)22-20(26)14-10-18(25)23-15-8-11(9-16(24)19(14)15)17-2-1-7-27-17/h1-7,11,14H,8-10H2,(H,22,26)(H,23,25) |
Clé InChI |
GQQMMIPCMCKSTF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12123052.png)
![3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12123054.png)

![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123077.png)

![1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-](/img/structure/B12123088.png)
![2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123098.png)
![(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123102.png)
![Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]-](/img/structure/B12123105.png)
![3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12123114.png)

![1-(4-iodobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12123120.png)
